molecular formula C18H17ClFN3O2 B6500818 3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea CAS No. 954659-81-5

3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea

Cat. No.: B6500818
CAS No.: 954659-81-5
M. Wt: 361.8 g/mol
InChI Key: XKPWSGHDBPOKDA-UHFFFAOYSA-N
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Description

3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea, also known as CFPOU, is an organic compound that has been studied for its potential applications in various fields, such as drug synthesis, medicinal chemistry, and biochemistry. CFPOU has been found to have several biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea has been studied for its potential applications in various fields, such as drug synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. This compound has also been studied for its potential use in the synthesis of peptide hormones, such as oxytocin, vasopressin, and luteinizing hormone. In addition, this compound has been used in the synthesis of a variety of other compounds, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea is not well understood. However, it is believed that this compound acts by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins. In addition, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are involved in inflammation and pain. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-1 (COX-1), which is involved in the production of thromboxanes. Thromboxanes are involved in the regulation of blood clotting.

Advantages and Limitations for Lab Experiments

3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, this compound has been found to be relatively non-toxic and non-irritating. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not very soluble in water, and it is not very soluble in organic solvents. In addition, this compound has a relatively low solubility in lipid solutions.

Future Directions

There are several potential future directions for research involving 3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea. One potential direction is to further investigate the mechanism of action of this compound. Another potential direction is to explore the potential applications of this compound in drug synthesis, medicinal chemistry, and biochemistry. In addition, further research could be conducted to explore the potential of this compound as an anti-inflammatory agent, an antifungal agent, and an anti-cancer agent. Finally, further research could be conducted to explore the potential of this compound as a tool for the synthesis of peptide hormones, polymers, and dyes.

Synthesis Methods

3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-(4-fluorophenyl)urea can be synthesized from the reaction of 4-chloro-2-fluoroaniline and 1-(4-fluorophenyl)-3-methyl-5-oxopyrrolidin-2-one. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and the reaction is generally carried out at a temperature of 120-130°C. The reaction is usually monitored by thin-layer chromatography (TLC). The product is then isolated by precipitation or recrystallization.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-1-7-16(8-2-13)23-11-12(9-17(23)24)10-21-18(25)22-15-5-3-14(20)4-6-15/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWSGHDBPOKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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